molecular formula C12H6BBr3O2 B12947439 2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol

2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol

Cat. No.: B12947439
M. Wt: 432.70 g/mol
InChI Key: GBIYFVVBHCEULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol is a chemical compound with the molecular formula C12H6BBr3O2 and a molecular weight of 432.7 g/mol . This compound is characterized by the presence of three bromine atoms and a boron atom within its structure, making it a unique member of the dibenzo[c,e][1,2]oxaborinin family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol typically involves the bromination of dibenzo[c,e][1,2]oxaborinin-6-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 2, 4, and 8 positions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzo[c,e][1,2]oxaborinin derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol involves its interaction with specific molecular targets. The bromine atoms and boron center play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C12H6BBr3O2

Molecular Weight

432.70 g/mol

IUPAC Name

2,4,8-tribromo-6-hydroxybenzo[c][1,2]benzoxaborinine

InChI

InChI=1S/C12H6BBr3O2/c14-6-1-2-8-9-3-7(15)5-11(16)12(9)18-13(17)10(8)4-6/h1-5,17H

InChI Key

GBIYFVVBHCEULB-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)Br)C3=C(O1)C(=CC(=C3)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.